molecular formula C26H19N3O6 B2731465 methyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate CAS No. 877656-53-6

methyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate

Cat. No.: B2731465
CAS No.: 877656-53-6
M. Wt: 469.453
InChI Key: QKUJDYXMOBRKEV-UHFFFAOYSA-N
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Description

Methyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a heterocyclic compound featuring a benzofuropyrimidine core fused with a phenyl group at position 3 and an acetamido-benzoate side chain. Its molecular formula is C24H22N4O6S (monoisotopic mass: 494.53 g/mol), as identified in a screening database . This compound is of interest in medicinal chemistry for its structural similarity to kinase inhibitors and antimicrobial agents .

Properties

CAS No.

877656-53-6

Molecular Formula

C26H19N3O6

Molecular Weight

469.453

IUPAC Name

methyl 4-[[2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetyl]amino]benzoate

InChI

InChI=1S/C26H19N3O6/c1-34-25(32)16-11-13-17(14-12-16)27-21(30)15-28-22-19-9-5-6-10-20(19)35-23(22)24(31)29(26(28)33)18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,27,30)

InChI Key

QKUJDYXMOBRKEV-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate typically involves multi-step organic reactions. Common synthetic routes include:

  • Starting with commercially available benzofuro[3,2-d]pyrimidine derivatives.

  • Functionalizing the 2-position with acetyl groups through acetylation reactions under acidic or basic conditions.

  • Amidation reactions to introduce the benzoate moiety using reagents like acetic anhydride or benzoyl chloride.

Industrial Production Methods

Industrial production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling reaction temperatures, using catalysts, and employing purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate can undergo various chemical reactions, such as:

  • Oxidation: It can be oxidized to introduce additional functional groups or alter existing ones.

  • Reduction: Reductive conditions can lead to the conversion of ketone groups into alcohols.

  • Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

  • Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Utilizing reagents like halogens (chlorine, bromine) or organometallic compounds.

Major Products Formed

Depending on the reaction, the major products can include:

  • Modified benzofuro[3,2-d]pyrimidine derivatives with additional functional groups.

  • Derivatives with altered electronic properties and biological activities.

Scientific Research Applications

Methyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate has several applications in scientific research:

  • Chemistry: As a building block in organic synthesis for the creation of more complex molecules.

  • Biology: Studying its interaction with biological macromolecules like proteins and DNA.

  • Medicine: Exploring its potential as a lead compound in drug discovery for treating diseases such as cancer or infections.

  • Industry: Utilizing its properties in the development of new materials or catalysts.

Mechanism of Action

The compound exerts its effects through several mechanisms:

  • Molecular Targets: It may interact with enzymes, receptors, or ion channels, affecting their function.

  • Pathways Involved: It can modulate cellular pathways involved in cell proliferation, apoptosis, or signal transduction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Acetamide Derivatives

Compound A : 2-(2,4-Dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide
  • Molecular Formula : C25H19N3O5
  • Molecular Weight : 441.443 g/mol
  • Key Difference : Replaces the methyl benzoate group with a 2-methoxyphenyl acetamide.
  • Impact: The methoxy group may enhance hydrogen bonding but reduce metabolic stability compared to the benzoate ester. This analog’s lower molecular weight (441 vs.
Compound B : Methyl 4-(2-{2,4-Dioxo-3-[(oxolan-2-yl)methyl]-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-1(2H)-yl}acetamido)benzoate
  • Molecular Formula : C24H22N4O6S
  • Molecular Weight : 494.53 g/mol
  • Key Difference: Substitutes the benzofuropyrimidine core with a pyrido-thienopyrimidine system and introduces an oxolane (tetrahydrofuran) group.
  • Impact: The thieno-pyrimidine core may alter electronic properties, affecting interactions with biological targets. The oxolane group could modulate solubility and pharmacokinetics .

Core Heterocycle Modifications

Compound C : Thieno[2,3-d]pyrimidine Derivatives (e.g., 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamides)
  • Key Feature: Replaces benzofuropyrimidine with a thieno[2,3-d]pyrimidine core and adds an imidazo[1,2-a]pyridine substituent .
  • The imidazo-pyridine group may improve antimicrobial activity, as demonstrated in recent studies .
Compound D : Thieno[3,2-d]pyrimidinone Phosphonic Acid Derivatives
  • Example: (2-((2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)ethyl)phosphonic acid
  • Key Feature : Incorporates a phosphonic acid group and a sugar-like tetrahydrofuran moiety .
  • Impact : Phosphonic acid enhances water solubility, making these analogs suitable for antiviral applications. However, the absence of a benzoate ester limits oral bioavailability compared to the target compound .

Functional Group Influence on Bioactivity

Parameter Target Compound Compound A Compound C Compound D
Core Structure Benzofuropyrimidine Benzofuropyrimidine Thienopyrimidine Thienopyrimidine
Key Substituent Benzoate ester 2-Methoxyphenyl Imidazo-pyridine Phosphonic acid
Molecular Weight 494.53 441.44 ~450–470 457.14
Potential Application Kinase inhibition Antimicrobial Antimicrobial Antiviral

Biological Activity

Methyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a complex organic compound with potential biological activities. This article aims to summarize the available literature on its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a benzofuro-pyrimidine core and an acetamido group. Its molecular formula is C28H23N3O7C_{28}H_{23}N_3O_7, with a molecular weight of approximately 513.506 g/mol. The compound's IUPAC name is N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-benzofuro[3,2-d]pyrimidin-1-yl]acetamide .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2 .
  • In Vitro Studies : In vitro assays demonstrated that treatment with this compound led to a decrease in cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines .

Antioxidant Activity

The compound also displays notable antioxidant properties. It has been reported to scavenge free radicals effectively, which could contribute to its protective effects against oxidative stress-related diseases.

Activity Tested Concentration Effect Observed
Antioxidant10 µMSignificant reduction in DPPH radical levels
Anticancer (MCF-7)50 µM70% reduction in cell viability
Anticancer (A549)50 µM65% reduction in cell viability

Case Studies

Several case studies have explored the biological activity of similar compounds within the same chemical family. For example:

  • Study on Dihydropyrimidines : A study highlighted that derivatives of pyrimidine compounds exhibited enhanced cytotoxicity against various cancer types when modified at specific positions . This suggests that structural modifications can significantly influence biological activity.
  • Antioxidant Studies : Research on related benzofuro-pyrimidine derivatives showed promising results in reducing oxidative stress markers in animal models, indicating potential therapeutic applications for diseases linked to oxidative damage .

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